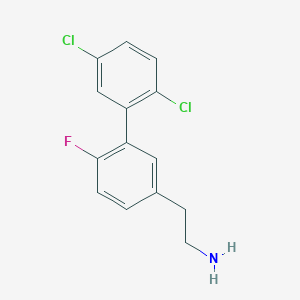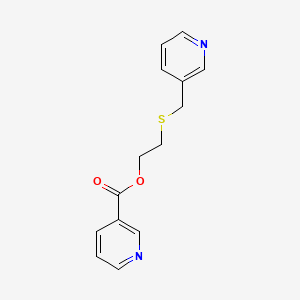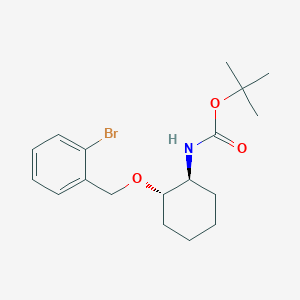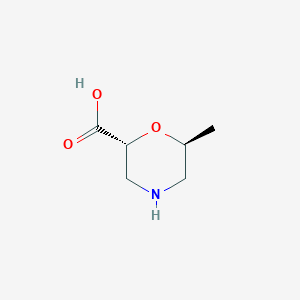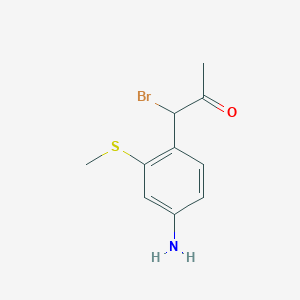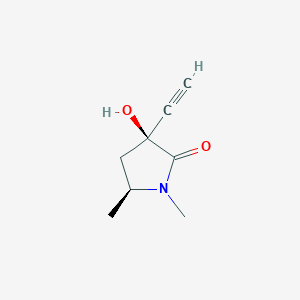
(3S,5S)-3-Ethynyl-3-hydroxy-1,5-dimethylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5S)-3-ETHYNYL-3-HYDROXY-1,5-DIMETHYL-PYRROLIDIN-2-ONE is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a pyrrolidinone ring with ethynyl and hydroxy functional groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3-ETHYNYL-3-HYDROXY-1,5-DIMETHYL-PYRROLIDIN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-ethynyl-1,5-dimethylpyrrolidin-2-one.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure (3S,5S) isomer.
Industrial Production Methods
In an industrial setting, the production of (3S,5S)-3-ETHYNYL-3-HYDROXY-1,5-DIMETHYL-PYRROLIDIN-2-ONE may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,5S)-3-ETHYNYL-3-HYDROXY-1,5-DIMETHYL-PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethynyl group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(3S,5S)-3-ETHYNYL-3-HYDROXY-1,5-DIMETHYL-PYRROLIDIN-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3S,5S)-3-ETHYNYL-3-HYDROXY-1,5-DIMETHYL-PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,5S)-Fluvastatin: A statin used to lower cholesterol levels.
(3S,5R)-Fluvastatin: Another enantiomer of fluvastatin with different pharmacological properties.
Uniqueness
(3S,5S)-3-ETHYNYL-3-HYDROXY-1,5-DIMETHYL-PYRROLIDIN-2-ONE is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable molecule for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H11NO2 |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
(3S,5S)-3-ethynyl-3-hydroxy-1,5-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-4-8(11)5-6(2)9(3)7(8)10/h1,6,11H,5H2,2-3H3/t6-,8+/m0/s1 |
InChI-Schlüssel |
PIISUDNVZNUNOQ-POYBYMJQSA-N |
Isomerische SMILES |
C[C@H]1C[C@@](C(=O)N1C)(C#C)O |
Kanonische SMILES |
CC1CC(C(=O)N1C)(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


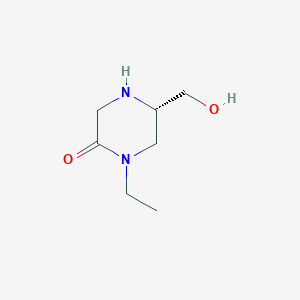

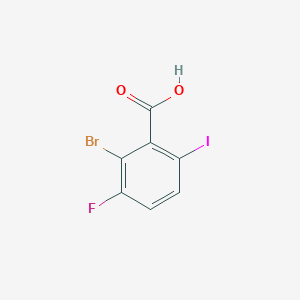
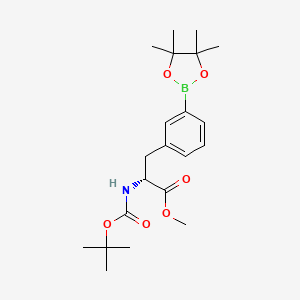
![3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid](/img/structure/B14040786.png)
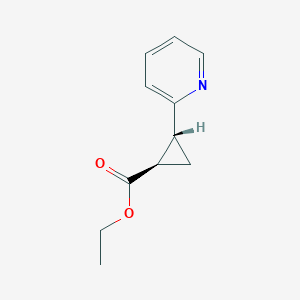
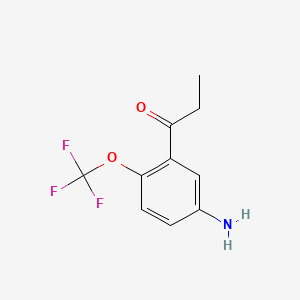
![(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride](/img/structure/B14040797.png)
